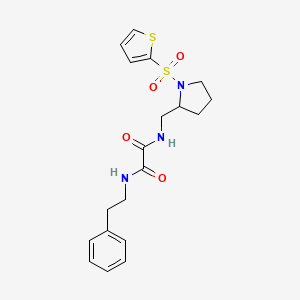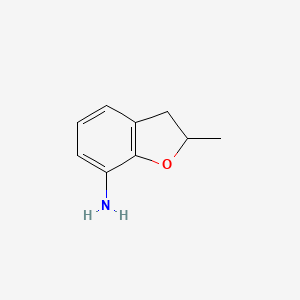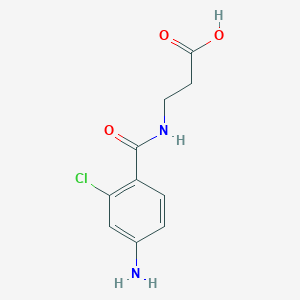
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-tosylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-tosylacetamide” is a complex organic compound. It contains a methoxyphenyl group, a methylthiazol group, and a tosylacetamide group. These functional groups suggest that this compound might have interesting chemical properties and could be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. The presence of the methoxyphenyl, methylthiazol, and tosylacetamide groups would influence the overall shape and properties of the molecule .Chemical Reactions Analysis
This compound, due to its functional groups, could potentially participate in a variety of chemical reactions. The exact reactions would depend on the conditions and the other reactants present .Applications De Recherche Scientifique
Antimicrobial Activity
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-tosylacetamide derivatives have been explored for their antimicrobial properties. Desai, Rajpara, and Joshi (2013) synthesized a series of compounds incorporating the thiazole ring and tested them for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for their inhibitory action against fungi. These thiazole derivatives showed potential for therapeutic intervention in microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Anticancer Activity
The potential of these compounds in cancer treatment has also been investigated. For instance, Evren et al. (2019) synthesized new derivatives and studied their anticancer activity against human lung adenocarcinoma cells. One of the compounds exhibited high selectivity and potent inhibitory activity, suggesting its potential as an anticancer agent (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antiviral and Antioxidant Activities
Further research has extended into the antiviral and antioxidant domains. Havrylyuk et al. (2013) synthesized 2-pyrazoline-substituted 4-thiazolidinones and found one compound to be highly active against a specific virus strain, highlighting its antiviral capabilities. Additionally, they demonstrated selective inhibition of leukemia cell lines, indicating potential for cancer treatment (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013). Tumosienė et al. (2020) synthesized derivatives with semicarbazide, thiosemicarbazide, and other moieties, finding some to exhibit antioxidant activity higher than ascorbic acid and cytotoxicity against cancer cell lines (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Molecular Docking and Synthesis Studies
Molecular docking and synthesis studies of these compounds have also been conducted to understand their interaction with biological targets. For instance, FathimaShahana and Yardily (2020) carried out molecular docking to understand the antiviral activity and pharmacokinetic behavior of a synthesized analogue, providing insights into its potential therapeutic applications (FathimaShahana & Yardily, 2020).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide interacts with its target, PfCLK3, by inhibiting its activity . The inhibition of PfCLK3 disrupts the normal function of the protein, leading to changes in the parasite’s RNA splicing .
Biochemical Pathways
The inhibition of PfCLK3 by N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide affects the RNA splicing pathway in the malaria parasite . This disruption in the RNA splicing pathway can lead to downstream effects that impair the survival and propagation of the parasite .
Result of Action
The molecular and cellular effects of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide’s action result in the inhibition of PfCLK3, leading to disruption in the RNA splicing pathway of the malaria parasite . This disruption can impair the survival and propagation of the parasite .
Analyse Biochimique
Biochemical Properties
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-2-tosylacetamide interacts with various enzymes and proteins. It has been found to selectively inhibit the enzyme activity of PfProRS, a protein kinase essential for the survival of the Plasmodium falciparum . The compound binds outside the active site of PfProRS, demonstrating specificity for PfProRS over Homo sapiens ProRS .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to have antitumor and cytotoxic activities, affecting various types of cells . The compound has been reported to have a potent effect on prostate cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The compound binds to the kinase hinge region of PfProRS via two hydrogen bonds, resulting in the inhibition of the enzyme .
Temporal Effects in Laboratory Settings
It is known that the compound has a promising lead for the development of new antimalarials with a novel mechanism of action targeting PfCLK3 .
Metabolic Pathways
It is known that the compound is involved in the inhibition of PfProRS, a key enzyme in the life cycle of Plasmodium falciparum .
Propriétés
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-13-4-10-17(11-5-13)28(24,25)12-18(23)21-20-22-19(14(2)27-20)15-6-8-16(26-3)9-7-15/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUCSJJGOPHFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(1H-indol-3-yl)ethyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2632686.png)
![2-Cyclopropyl-1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2632690.png)
![(2R)-2-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B2632691.png)
![9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2632695.png)
![N-(3-hydroxypropyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2632696.png)




![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2632701.png)
![N-[5-Oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2632703.png)
![1-allyl-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2632704.png)
![2-[Benzyl(prop-2-yn-1-yl)amino]-2-cyclopropylethan-1-ol](/img/structure/B2632705.png)